(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride
Overview
Description
(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride is an organic compound with significant potential in various fields of scientific research. Its structural components suggest a complex interplay between the butan-2-yl group and the 4-(methylsulfanyl)phenyl group, contributing to its unique chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride involves several key steps. One common approach begins with the alkylation of 4-(methylsulfanyl)benzaldehyde, followed by a reductive amination reaction with butan-2-amine. The resulting intermediate can then be converted into its hydrochloride salt through the addition of hydrochloric acid under controlled conditions.
Industrial Production Methods: Large-scale industrial production would require optimization of these synthetic steps to ensure high yield and purity. This often involves the use of catalysts, precise temperature control, and advanced purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions: Typical reagents for these reactions include mild oxidizing agents for the oxidation of the sulfide group, and nucleophiles for substitution reactions. Conditions often involve specific solvents and temperatures to maximize the efficiency of the reactions.
Major Products: The major products from these reactions depend on the nature of the starting materials and the reaction conditions. For example, oxidation of the methylsulfanyl group might produce sulfoxides or sulfones, while substitution reactions could lead to various functionalized derivatives.
Scientific Research Applications
This compound has broad applications across several fields:
Chemistry: It serves as an intermediate for synthesizing more complex molecules, particularly in the creation of pharmaceuticals and fine chemicals.
Biology: Its unique structure allows for the exploration of its biological activity, potentially serving as a lead compound for drug development.
Medicine: As a potential pharmaceutical, it might exhibit therapeutic properties for treating certain diseases, though further research is necessary to establish efficacy and safety.
Industry: It can be used in the development of new materials, given its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism by which (Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride exerts its effects involves several molecular targets and pathways:
Molecular Targets: It might interact with specific receptors or enzymes, influencing their activity and leading to downstream biological effects.
Pathways: The compound could modulate signaling pathways, altering cellular responses and contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Compounds with similar structural elements include 4-(methylsulfanyl)phenyl derivatives and butan-2-yl amines.
Uniqueness: What sets this compound apart is the specific combination of the butan-2-yl group with the 4-(methylsulfanyl)phenyl group, which may confer unique biological or chemical properties not seen in other, similar compounds.
List of Similar Compounds: Examples include (butan-2-yl)amine, 4-(methylsulfanyl)phenylamine, and their hydrochloride salts.
That should give you a comprehensive overview of (Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride. Anything specific you’d like to dive into further?
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]butan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS.ClH/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11;/h5-8,10,13H,4,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVVTZDNZQPYGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)SC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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